molecular formula C20H19ClN2O3 B2478244 (E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2035000-66-7

(E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2478244
CAS RN: 2035000-66-7
M. Wt: 370.83
InChI Key: SGNKHNCKXBIBGZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

A series of compounds containing chalcone and methanoisoindole units, including (E)-2-(1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, have demonstrated significant anticancer activity. These compounds were effective against C6 gliocarcinoma cell lines in rats, showing inhibition rates of 80.51-97.02% compared to 5-FU, a standard chemotherapy drug. Additionally, some derivatives exhibited antimicrobial activity against human pathogens, suggesting potential applications in treating infections. The compounds were also evaluated for their inhibition effects against human carbonic anhydrase I and II isoenzymes, with promising results (Kocyigit et al., 2017).

Synthesis of Derivatives

A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This method involved the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles. This led to the synthesis of various derivatives, including amino and triazole derivatives, which are significant for further pharmaceutical applications (Tan et al., 2016).

properties

IUPAC Name

2-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-14-8-5-13(6-9-14)7-10-18(24)22-11-15(12-22)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-2,5-10,15-17H,3-4,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKHNCKXBIBGZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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